2,6-Dimethoxypyridine-3-boronic acid
Overview
Description
2,6-Dimethoxypyridine-3-boronic acid is an organic compound with the molecular formula C7H10BNO4. It is a boronic acid derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 6 positions and a boronic acid group at the 3 position of the pyridine ring. This compound is used in various chemical reactions, particularly in the field of organic synthesis.
Biochemical Analysis
Biochemical Properties
2,6-Dimethoxypyridine-3-boronic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its primary interactions is with enzymes involved in the Suzuki-Miyaura cross-coupling reaction, where it acts as a reactant to form biaryl compounds. This reaction is catalyzed by palladium complexes, which facilitate the formation of carbon-carbon bonds between the boronic acid and aryl or heteroaryl halides . Additionally, this compound can interact with proteins that have boronic acid-binding sites, potentially influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of significant interest in biochemical research. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux. Furthermore, this compound can impact cell signaling pathways by interacting with proteins and enzymes that play key roles in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes and proteins, potentially inhibiting or activating their activity. For example, in the Suzuki-Miyaura cross-coupling reaction, this compound binds to palladium complexes, facilitating the formation of carbon-carbon bonds . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider in biochemical research. This compound is generally stable when stored at low temperatures (2-8°C) and protected from light . Over time, however, it may undergo degradation, which can affect its efficacy in biochemical reactions. Long-term studies in in vitro and in vivo settings have shown that this compound can have sustained effects on cellular function, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes. In some cases, high doses of this compound may result in toxic or adverse effects, such as cellular stress or apoptosis . It is essential to carefully determine the appropriate dosage for specific experimental conditions to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. For example, it can be metabolized by enzymes involved in the Suzuki-Miyaura cross-coupling reaction, leading to the formation of biaryl derivatives . Additionally, this compound may influence metabolic flux by modulating the activity of enzymes in key metabolic pathways, resulting in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy in biochemical reactions. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and localization within cells . Once inside the cell, this compound may accumulate in specific compartments or organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with enzymes, proteins, and other biomolecules to modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethoxypyridine-3-boronic acid can be synthesized through several methods. One common method involves the reaction of 2,6-dimethoxypyridine with a boron-containing reagent such as boronic acid or boronate ester. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxypyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. It is widely used in the synthesis of biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, and an inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Pyridine Derivatives: Formed through oxidation reactions.
Substituted Pyridine Derivatives: Formed through substitution reactions.
Scientific Research Applications
2,6-Dimethoxypyridine-3-boronic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As an intermediate in the production of drugs and therapeutic agents.
Industry: In the manufacture of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxypyridine-3-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired biaryl product.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 2-Fluorophenylboronic acid
Uniqueness
2,6-Dimethoxypyridine-3-boronic acid is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to phenylboronic acids. The methoxy groups at the 2 and 6 positions also influence the reactivity and stability of the compound, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-6-4-3-5(8(10)11)7(9-6)13-2/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGHSWFUZUADDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376381 | |
Record name | 2,6-Dimethoxypyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221006-70-8 | |
Record name | 2,6-Dimethoxypyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-dimethoxypyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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